(E)-N-(3-BUTOXYPHENYL)-2-IMINO-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE
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Overview
Description
(E)-N-(3-BUTOXYPHENYL)-2-IMINO-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE is a complex organic compound with a unique structure that includes a butoxyphenyl group, an imino group, a piperidinyl group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-BUTOXYPHENYL)-2-IMINO-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE typically involves multiple steps, including the formation of the butoxyphenyl group, the introduction of the imino group, and the addition of the piperidinyl and cyanide groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-BUTOXYPHENYL)-2-IMINO-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the imino group or other functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
(E)-N-(3-BUTOXYPHENYL)-2-IMINO-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of (E)-N-(3-BUTOXYPHENYL)-2-IMINO-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-N-(3-BUTOXYPHENYL)-2-IMINO-2-(PIPERIDIN-1-YL)ETHANECARBOHYDRAZONOYL CYANIDE include other hydrazonoyl cyanides and related derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1E)-N-(3-butoxyanilino)-2-imino-2-piperidin-1-ylethanimidoyl cyanide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-2-3-12-24-16-9-7-8-15(13-16)21-22-17(14-19)18(20)23-10-5-4-6-11-23/h7-9,13,20-21H,2-6,10-12H2,1H3/b20-18?,22-17+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXVYJLEPZXXAU-KEIKGQSPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NN=C(C#N)C(=N)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC(=C1)N/N=C(\C#N)/C(=N)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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